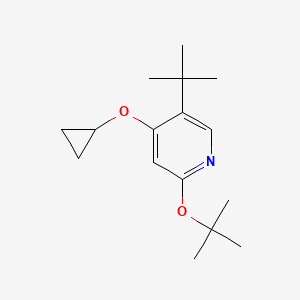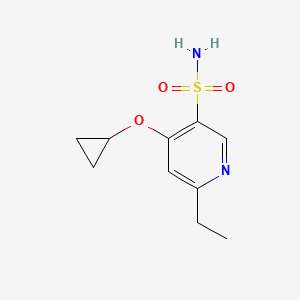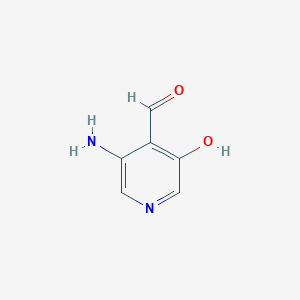
3-Amino-5-hydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the use of Sandmeyer chemistry on 3,5-diamino-1,2,4-triazole to form the di-diazonium salt, followed by displacement with nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-5-hydroxyisonicotinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of fluorescent dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, as an analogue of pyridoxal 5’-phosphate, it forms Schiff bases with amino acids, facilitating studies on enzyme kinetics and mechanisms . The compound’s ability to form imines and other derivatives is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but lacks the amino group.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of a pyridine ring.
Uniqueness
3-Amino-5-hydroxyisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural similarity to vitamin B6 analogues makes it particularly valuable for biochemical studies.
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
3-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2 |
Clé InChI |
NYBWPUSPPJHSQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


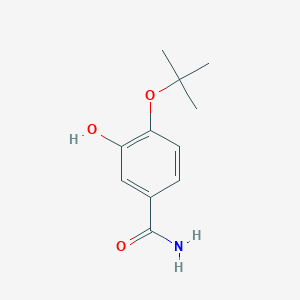

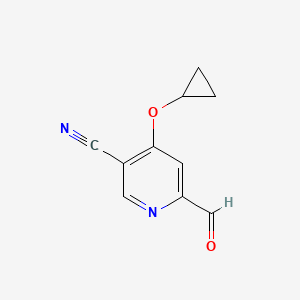
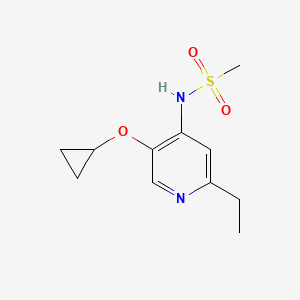
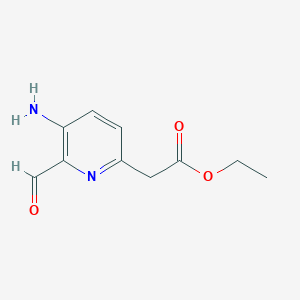
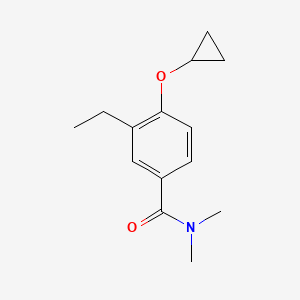
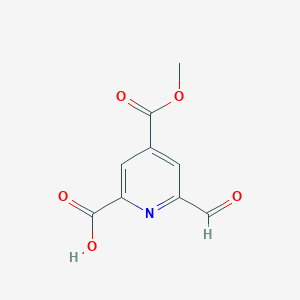

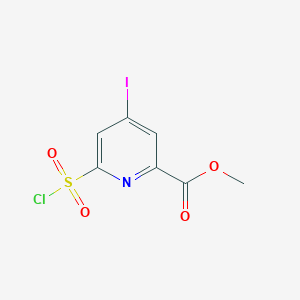
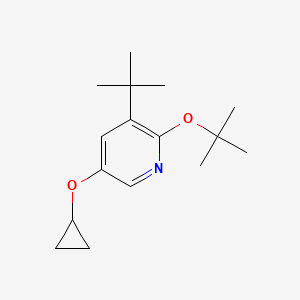
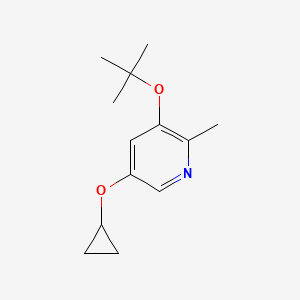
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
